CP-601927 - 357425-68-4

CP-601927

Catalog Number: EVT-265009
CAS Number: 357425-68-4
Molecular Formula: C12H12F3N
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-601932 (free base) is a selective α(4) β(2) nicotinic acetylcholine receptors partial agonist.
Overview

CP-601927, chemically known as 1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, is a small molecule compound that serves as a selective partial agonist for the α4β2 nicotinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating psychiatric disorders such as major depressive disorder. Its molecular formula is C12H12F3N, with a molecular weight of approximately 227.22 g/mol.

Source and Classification

CP-601927 was developed by Pfizer Inc. and is classified under the category of nicotinic acetylcholine receptor modulators. It is primarily studied for its effects on the central nervous system, especially concerning mood regulation and cognitive functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-601927 involves several key steps:

  1. Formation of the Benzazepine Ring: This is achieved through the cyclization of suitable precursors via condensation and cyclization reactions.
  2. Introduction of Functional Groups: Functional groups, particularly trifluoromethyl groups, are introduced to the benzazepine core through reactions such as halogenation and nucleophilic substitution.

While detailed industrial production methods are not widely documented, optimization efforts likely focus on maximizing yield and purity while minimizing environmental impact.

Molecular Structure Analysis

Structure and Data

The molecular structure of CP-601927 features a complex bicyclic framework characterized by the presence of a trifluoromethyl group. The following structural details are notable:

  • Molecular Formula: C12H12F3N
  • Molecular Weight: 227.22 g/mol
  • Isomeric SMILES: C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F

This structure plays a crucial role in its pharmacological properties, particularly its interaction with nicotinic acetylcholine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

CP-601927 can undergo various chemical reactions, including:

  • Oxidation: Modifies functional groups on the benzazepine ring, potentially altering pharmacological properties.
  • Reduction: Changes the oxidation state of specific atoms within the molecule.
  • Substitution: Involves nucleophilic and electrophilic substitution reactions to introduce or modify functional groups.

Common reagents used in these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Mechanism of Action

Process and Data

As a partial agonist at the α4β2 nicotinic acetylcholine receptor, CP-601927 binds to this receptor and induces a submaximal response compared to full agonists like nicotine. This interaction is significant for various physiological processes, including memory, cognition, and mood regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CP-601927 exhibits the following physical and chemical properties:

  • Appearance: Typically available as a solid compound.
  • Solubility: Solubility characteristics vary based on solvent polarity; detailed solubility data may be required for specific applications.

Relevant data from studies indicate that while CP-601927 can affect motor activity at high doses in juvenile rats, it does not significantly impact learning or reproductive functions.

Applications

Scientific Uses

CP-601927 has been primarily investigated for its potential applications in:

  • Treatment of Major Depressive Disorder: Evaluated as an augmenting agent for selective serotonin reuptake inhibitors in patients with insufficient response to standard treatments.
  • Smoking Cessation Therapies: Due to its mechanism of action on nicotinic receptors, it may serve as a therapeutic agent to aid in quitting smoking.
Introduction to CP-601927 in Neuropsychopharmacological Research

Historical Context and Discovery of CP-601927 as a CNS-Targeted Agent

CP-601927 emerged from systematic drug discovery programs at Pfizer in the early 2000s focused on developing novel ligands targeting nicotinic acetylcholine receptors (nAChRs) for central nervous system (CNS) applications. As an investigational small molecule (molecular weight: 227.23 g/mol; chemical formula: C₁₂H₁₂F₃N) [1] [6], CP-601927 was specifically engineered to cross the blood-brain barrier while maintaining high affinity and selectivity for β2-containing nAChR subtypes. Its development occurred during a period of heightened interest in nicotinic modulation for neuropsychiatric disorders, following clinical observations that the non-selective nAChR antagonist mecamylamine exhibited antidepressant properties in treatment-resistant populations [5]. The compound's code name reflects its position within Pfizer's chemical libraries (CP = Pfizer compound; 601927 = unique identifier), with its first public disclosures appearing in patent literature and early-phase clinical trial registrations around 2009-2010 [8].

Significance of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Modulation in Neuropsychiatric Disorders

The α4β2 nAChR subtype represents the most abundant high-affinity nicotinic receptor in the mammalian brain, accounting for >90% of high-affinity nicotine binding sites [3] [7]. This receptor complex plays a pivotal role in regulating neurotransmitter systems implicated in mood and cognition:

  • Dopaminergic Pathways: α4β2 nAChRs densely populate the ventral tegmental area (VTA) and substantia nigra, directly modulating mesolimbic and mesocortical dopamine release – circuits fundamentally involved in reward processing and motivation [3] [5].
  • Serotonergic and Glutamatergic Modulation: Prefrontal and limbic α4β2 nAChRs indirectly influence serotonin and glutamate transmission, neurotransmitters critically involved in depression pathophysiology [5].

Genetic and pharmacological evidence strongly supports α4β2 nAChR targeting for mood disorders. Knockout mice lacking the β2 subunit exhibit reduced depression-like behaviors, while partial agonists like varenicline demonstrate antidepressant effects in preclinical models [5]. The cholinergic-adrenergic imbalance hypothesis posits that excessive cholinergic signaling contributes to depressive states, suggesting that normalizing this balance through α4β2 modulation may yield therapeutic benefits [5].

Research Objectives: Elucidating Mechanistic and Therapeutic Potentials

Primary research objectives for CP-601927 have focused on:

  • Establishing its receptor binding profile and functional efficacy relative to existing nicotinic ligands
  • Characterizing its ability to modulate depression-relevant neurotransmitter systems
  • Evaluating behavioral effects in validated preclinical models of antidepressant efficacy
  • Determining clinical potential for major depressive disorder (MDD) through proof-of-concept trials [1] [5] [8]

These objectives collectively address the compound's potential as a mechanistically novel approach for patients inadequately served by monoamine-based antidepressants.

Properties

CAS Number

357425-68-4

Product Name

CP-601927

IUPAC Name

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1

InChI Key

RNOBTWYQAWEZHH-SFYZADRCSA-N

SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CP-601932; CP 601932; CP601932; CP-601,927; UNII-VI5LR1EU47.

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.